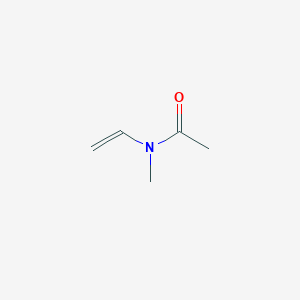

N-Methyl-N-vinylacetamide

Beschreibung

Contextualization within N-Vinylamide Chemistry

N-Methyl-N-vinylacetamide belongs to the broader class of N-vinylamides, which are monomers notable for their low toxicity compared to analogous compounds like acrylamide. researchgate.net This class also includes other important monomers such as N-vinylformamide (NVF) and N-vinylacetamide (NVA). smolecule.comnih.gov The polymers derived from N-vinylamides, known as poly(N-vinylamide)s, are nonionic and feature a reversed amide group structure when compared to poly(acrylamide)s.

The reactivity of N-vinylamides in polymerization can be influenced by the substituent on the nitrogen atom. For instance, in free radical copolymerizations involving NMVA, NVA, and 1-vinylimidazole (B27976) (VIm), the reactivity trend favors the incorporation of VIm, followed by NVA, and then NMVA, a preference potentially influenced by steric hindrance and electronic effects. rsc.org

Significance in Contemporary Monomer Design and Polymer Synthesis

The synthetic versatility of NMVA is a cornerstone of its importance in modern polymer science. smolecule.com It can be polymerized through various methods, including traditional free-radical polymerization in both aqueous and hydrocarbon solvents. smolecule.com This allows for its copolymerization with a wide array of other monomers, leading to polymers with diverse compositions and properties. google.com

Of particular significance is the application of controlled/living radical polymerization (CLRP) techniques to NMVA, which enables the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. smolecule.com Two such prominent methods are:

Organotellurium-Mediated Radical Polymerization (TERP): This technique has been successfully used for the controlled polymerization of acyclic N-vinylamides, including NMVA, NVA, and NVF. smolecule.comnih.gov It yields poly(N-vinylamide)s with low dispersity (Đ < 1.25) and high monomer conversion. smolecule.comnih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Researchers have explored the bulk RAFT polymerization of NMVA using various agents like xanthates and dithiocarbamates. smolecule.com This method allows for the synthesis of poly(this compound) (PNMVA) with predetermined molecular weights and relatively low dispersities. smolecule.com

The control afforded by these techniques is crucial for designing advanced polymeric materials, such as double hydrophilic block copolymers. For example, block copolymers like poly(ethylene oxide)-b-poly(this compound) (PEO-b-PNMVA) have been successfully synthesized. nagoya-u.ac.jp

| Technique | Key Features | Resulting Polymer Properties | Source |

|---|---|---|---|

| TERP | Organotellurium-mediated | Controlled molecular weight, low dispersity (Đ < 1.25) | smolecule.comnih.gov |

| RAFT | Uses xanthates or dithiocarbamates as agents | Predetermined molecular weight, low dispersity | smolecule.com |

Historical Development and Emerging Research Trends

Historically, the production of NMVA has faced challenges, including the risk of spontaneous polymerization during storage and the presence of impurities like N-1,3-butadienyl-N-methylacetamide, which can impact monomer stability and polymerizability. google.com Early synthetic routes included reacting vinyl acetate (B1210297) with N-methylacetamide, while more advanced methods involve palladium-catalyzed processes or the thermal decomposition of precursors like N-methyl-N-(1-alkoxyethyl)acetamide. smolecule.comgoogle.comgoogle.com A common production method today is the methylation of N-vinylacetamide. google.com

Current and emerging research is focused on leveraging the unique properties of NMVA for advanced applications:

Biomedical Applications: A major trend is the investigation of PNMVA as a viable alternative to polyethylene (B3416737) glycol (PEG) in drug delivery systems. smolecule.comtandfonline.com Amphiphilic PNMVA derivatives are being incorporated into lipid-based nanocarriers for delivering therapeutics like siRNA. nih.govresearchgate.net These PNMVA-based systems show comparable "stealth" properties to PEGylated carriers but may offer improved cellular uptake and reduced immunological reactions. nih.govresearchgate.netuliege.be

Stimuli-Responsive Polymers: The creation of "smart" polymers that respond to environmental changes is another active area of research. Copolymers of NMVA can exhibit thermosensitive behavior, such as a lower critical solution temperature (LCST), where the polymer undergoes a phase transition in response to temperature changes. researchgate.netresearchgate.netrsc.orgacs.org This property is highly desirable for applications in areas like controlled release and bio-sensing.

Functional Materials: Graft copolymerization is being used to create novel materials. For instance, grafting NMVA onto natural polymer backbones like starch has produced adsorbents capable of removing heavy metal ions from aqueous solutions. smolecule.com Furthermore, copolymers of NMVA are being explored for use as kinetic hydrate (B1144303) inhibitors in the oil and gas industry. researchgate.netmdpi.com

The ongoing research highlights the expanding role of this compound from a specialty monomer to a key building block in the development of sophisticated and functional polymeric materials for a wide range of technological and biomedical fields. dataintelo.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethenyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLUGRYDUHRLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26616-03-5 | |

| Record name | Poly(N-methyl-N-vinylacetamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26616-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052003 | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-78-6 | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethenyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-vinylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-VINYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL7LDW4PGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N Methyl N Vinylacetamide

Diverse Synthetic Routes to N-Methyl-N-vinylacetamide

Several methods have been developed for the synthesis of this compound, each with its own set of advantages and challenges. These routes often involve multi-step processes starting from readily available chemical precursors.

Reaction Pathways and Mechanistic Considerations

The primary synthetic pathways to NMVA include:

Pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide: This common method involves the thermal decomposition of an N-(1-alkoxyethyl)-N-methylacetamide precursor. google.com The reaction can be performed in either the gas or liquid phase and involves the elimination of an alcohol molecule to form the vinyl group. google.com The mechanism is believed to proceed through a concerted process involving a six-membered transition state, which is a common pathway for pyrolytic eliminations. arkat-usa.org

Vinylation of N-methylacetamide: This route involves the direct reaction of N-methylacetamide with acetylene. However, this method is often associated with low yields, typically around 30%. google.com Another approach involves the reaction of N-methylacetamide with vinyl acetate (B1210297), often facilitated by palladium-based catalysts. google.com

Reaction of N-vinylacetamide with a Methylating Agent: A highly favored method involves the methylation of N-vinylacetamide using a methylating agent, such as a halogenated methyl, in the presence of a base. google.com This pathway is noted for its potential for stable production and high yields. google.com

From Acetaldehyde (B116499) and Methylamine (B109427): This method involves the initial reaction of acetaldehyde and methylamine to form N-ethylidenemethylamine (a Schiff base) and its cyclic trimer. google.com The trimer can be converted to the Schiff base by distillation. The subsequent reaction of the Schiff base with acetic anhydride (B1165640) forms an acetoxy derivative, which then undergoes elimination of acetic acid to yield NMVA. google.com

Optimization of Reaction Conditions and Yields

The efficiency of NMVA synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity.

For the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide, reaction temperatures can range from 60 to 600°C, with reaction times varying from 0.3 seconds to two hours. google.com The pressure can be maintained anywhere from 0.1 mmHg to atmospheric pressure. google.com

The table below summarizes the conditions for different synthetic routes.

| Synthetic Route | Precursors | Key Reagents/Conditions | Reported Yield |

| Pyrolysis | N-(1-alkoxyethyl)-N-methylacetamide | 60-600°C, 0.1 mmHg - atm pressure | - |

| Vinylation | N-methylacetamide, Acetylene | - | ~30% google.com |

| Methylation | N-vinylacetamide, Methylating agent | Base | High Yield google.com |

| Schiff Base Route | Acetaldehyde, Methylamine | Acetic anhydride, Triethylamine | 53% overall google.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in several synthetic routes to NMVA, enhancing reaction rates and selectivity.

Palladium-based catalysts are utilized in the synthesis involving vinyl acetate and N-methylacetamide. google.com Transition metal-catalyzed reactions, in general, are a powerful tool for forming C-N bonds, which is a key step in some synthetic strategies for amides. rsc.org

The pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide can be performed as a catalytic cracking process, although it can also proceed via non-catalytic thermal decomposition. google.com Weakly acidic catalysts such as oxides of aluminum, zirconium, and tungsten, as well as certain phosphates, have been used for the conversion of alkoxy precursors to N-vinyl amides. google.com

Rhodium complexes have been used for the vinylation of aromatic substrates with amide directing groups, showcasing the potential of transition metal catalysis in C-H vinylation reactions. mdpi.com

Purification Techniques for Monomer Grade this compound

Achieving high purity is essential for producing monomer-grade NMVA, as impurities can significantly affect polymerization processes and the properties of the final polymer.

Advanced Distillation and Crystallization Procedures

Distillation is a primary method for purifying NMVA. google.com A typical procedure involves using a distillation column packed with materials like glass beads to increase the number of theoretical plates. google.com For instance, a crude pyrolysis liquid can be distilled at a reduced pressure (e.g., 21 mmHg) with the first fractions boiling at around 63°C. google.com Subsequent simple distillation of combined fractions can further increase the purity to over 97.5%. google.com For heat-sensitive materials like N-vinyl monomers, vacuum distillation is employed to lower the boiling point and prevent thermal degradation or unwanted polymerization. patsnap.comacs.org

Crystallization is another effective purification technique, often used in conjunction with distillation. google.comgoogle.com Since distillation and crystallization can remove different types of impurities, combining these methods can significantly enhance the purity of the final product. google.com The process involves dissolving the crude product in a suitable solvent and then cooling the solution to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. google.com For some N-vinyl monomers, storing the distilled product at low temperatures (e.g., 4°C) can induce crystallization, which helps in separating out by-products formed at elevated temperatures during distillation. researchgate.net

Chromatographic Purification Strategies

Chromatography offers a high-resolution method for purifying NMVA and other N-vinylamides, particularly for removing structurally similar impurities. nih.gov

Column chromatography using silica (B1680970) gel is a standard technique. rsc.org The choice of eluent (solvent system), such as a mixture of petroleum ether and ethyl acetate, is critical for achieving good separation. rsc.org

Liquid chromatography can be used to measure the concentration of impurities and assess the purity of the final product. google.com

Gel-permeation chromatography (GPC) is useful for analyzing and purifying water-soluble copolymers based on N-vinylamides, suggesting its potential applicability in separating oligomeric impurities from the monomer. researchgate.net

These purification methods are essential for producing high-quality NMVA suitable for controlled polymerization techniques and for applications where monomer purity is paramount. researchgate.netnih.govacs.org

Spectroscopic and Structural Elucidation of N Methyl N Vinylacetamide

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For N-Methyl-N-vinylacetamide, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete picture of its molecular framework.

Standard ¹H and ¹³C NMR spectra provide foundational information regarding the chemical shifts of the protons and carbons in this compound, as detailed in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (Acetyl) | ~2.1 | ~21.5 |

| N-CH₃ | ~2.9 | ~34.0 |

| =CH₂ (Vinyl) | ~4.2 (cis), ~4.5 (trans) | ~93.0 |

| =CH (Vinyl) | ~6.8 | ~130.0 |

| C=O (Amide) | - | ~170.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

While specific multi-dimensional NMR experimental data for this compound are not widely available in published literature, the application of these techniques can be inferred from the known structure of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the most significant correlations would be observed within the vinyl group, showing cross-peaks between the methine proton (=CH) and the two geminal protons of the vinylidene group (=CH₂). This would confirm the connectivity within the vinyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would definitively assign the proton signals to their corresponding carbon atoms. For instance, the proton signal of the N-methyl group would show a correlation to the N-methyl carbon signal. Similarly, the vinyl protons would correlate with their respective vinyl carbons.

Correlation between the acetyl methyl protons and the amide carbonyl carbon.

Correlation between the N-methyl protons and the amide carbonyl carbon.

Correlations between the vinyl protons and the nitrogen-attached vinyl carbon, as well as the amide carbonyl carbon, which would firmly establish the connection of the vinyl group to the nitrogen atom of the acetamide (B32628).

The amide bond in this compound has partial double bond character due to resonance, which leads to restricted rotation around the C-N bond. This can result in the existence of conformational isomers, or rotamers. While direct experimental studies on the conformational analysis of this compound via NMR are limited, insights can be drawn from studies of similar amide-containing molecules.

Variable temperature NMR spectroscopy is a powerful tool for investigating such dynamic processes. At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotation. Theoretical calculations on the related molecule, N-methylacetamide, have explored the different stable conformers arising from the orientation of the methyl groups. A similar conformational landscape, influenced by the presence of the vinyl group, is expected for this compound.

Vibrational Spectroscopy for Bond Analysis (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

The FTIR and Raman spectra of this compound are characterized by several key vibrational modes. A detailed analysis of these spectra, with tentative assignments based on the well-studied vibrational modes of N-methylacetamide, is presented below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | C-H stretch (vinyl) | Stretching vibrations of the C-H bonds in the vinyl group. |

| ~2950-2850 | C-H stretch (methyl) | Stretching vibrations of the C-H bonds in the acetyl and N-methyl groups. |

| ~1650 | C=O stretch (Amide I) | A strong and characteristic band for the carbonyl group of the amide. |

| ~1640 | C=C stretch | Stretching vibration of the carbon-carbon double bond in the vinyl group. |

| ~1400 | C-H bend (methyl) | Bending vibrations of the methyl groups. |

| ~1250 | C-N stretch | Stretching vibration of the carbon-nitrogen bond of the amide. |

| ~990 and ~910 | =C-H bend (vinyl) | Out-of-plane bending (wagging) vibrations of the vinyl C-H bonds. |

The position and intensity of the Amide I band are particularly sensitive to the local molecular environment and can be influenced by factors such as solvent polarity and hydrogen bonding.

Mass Spectrometry for Molecular Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound (C₅H₉NO) would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (99.13 g/mol ).

The fragmentation of the molecular ion provides valuable structural information. Based on the principles of amide fragmentation, the following pathways are plausible for this compound:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 84, or the loss of an acetyl radical (•COCH₃) to form an ion at m/z 56.

Cleavage of the N-vinyl bond: The bond between the nitrogen and the vinyl group can cleave, leading to the formation of a vinyl radical (•CH=CH₂) and an N-methylacetamide cation at m/z 72.

McLafferty-type rearrangement: While less common for tertiary amides lacking a gamma-hydrogen on the N-alkyl substituent, rearrangements involving the vinyl group could potentially occur.

A representative table of the major expected fragments is provided below.

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 99 | [CH₃CON(CH₃)CH=CH₂]⁺• | (Molecular Ion) |

| 84 | [CON(CH₃)CH=CH₂]⁺ | •CH₃ |

| 57 | [CH₃CO]⁺ | •N(CH₃)CH=CH₂ |

| 56 | [N(CH₃)CH=CH₂]⁺• | •COCH₃ |

| 43 | [CH₃CO]⁺ | •N(CH₃)CH=CH₂ |

| 42 | [CH₂=C=O]⁺• or [CH₃CN]⁺• | Rearrangement products |

Reactivity and Reaction Mechanisms of N Methyl N Vinylacetamide As a Monomer

Radical Reactivity of the Vinyl Moiety

Radical polymerization is a common and versatile method for polymerizing NMVA. smolecule.com The monomer can be homopolymerized or copolymerized with other vinyl monomers using conventional free radical techniques or controlled/living radical polymerization (CLRP) methods. researchgate.netpolysciences.com

The initiation of NMVA radical polymerization involves the generation of free radicals from an initiator molecule, which then add to the monomer's vinyl group. This can be achieved through several methods:

Thermal Initiation: Azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), are frequently used thermal initiators. When heated, these molecules decompose to generate primary radicals that initiate the polymerization chain.

Redox Initiation: Redox systems can be employed, particularly in aqueous media, to generate radicals at lower temperatures than thermal initiators.

Photochemical Initiation: Polymerization can be initiated by irradiating the monomer in the presence of a photoinitiator, which absorbs light and cleaves to form radical species.

Controlled Radical Polymerization (CRP): To achieve polymers with controlled molecular weights, narrow molecular weight distributions (dispersity, Đ), and defined architectures, CRP techniques are employed. For NMVA, methods like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Organotellurium-Mediated Radical Polymerization (TERP) have proven effective. researchgate.netnih.gov In RAFT polymerization, specific chain-transfer agents, such as cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate, are used to mediate the polymerization, yielding poly(N-methyl-N-vinylacetamide) (PNMVA) with dispersities below 1.5. smolecule.com TERP has also been successfully used to synthesize PNMVA with low dispersity (Đ < 1.25) and controlled molecular weight. researchgate.netnih.gov

Table 1: Examples of Controlled Radical Polymerization Systems for NMVA

| Polymerization Method | Initiator / Chain Transfer Agent (CTA) | Key Features | Reference |

|---|---|---|---|

| RAFT | Cyanomethyl O-ethyl carbonodithioate, Cyanomethyl diphenylcarbamodithioate | Predetermined molecular weight, Đ < 1.5 | smolecule.comacs.org |

| TERP | Organotellurium compounds | Controlled molecular weight, Đ < 1.25, high monomer conversion | researchgate.netnih.gov |

Once initiated, the polymer chain propagates by the sequential addition of monomer molecules to the growing radical chain end. The termination of growing chains primarily occurs through bimolecular reactions: combination or disproportionation. libretexts.org

Kinetic studies of the free radical polymerization of NMVA in methanol have been conducted across a temperature range of 25 to 70°C. researchgate.net These investigations confirmed that the polymerization follows the normal kinetics of free radical polymerization. researchgate.net Arrhenius parameters were determined for the ratio of the square of the propagation rate constant to the termination rate constant (kp²/kt), the monomer transfer constant (CM), and the efficiency of initiation (f). researchgate.net

The reactivity of NMVA in copolymerization is often described by the Alfrey-Price Q-e scheme, which characterizes the general reactivity and polarity of the monomer's double bond. For NMVA, the mean Q-e values have been calculated as Q ≈ 0.06 and e ≈ -1.8. researchgate.net The low Q value suggests low resonance stabilization of the radical, and the highly negative e value indicates the vinyl group is strongly electron-rich, which is characteristic of N-vinylamides.

The reactivity of NMVA relative to other monomers is quantified by monomer reactivity ratios (r). Studies on the free radical copolymerization of NMVA (M1) with monomers like N-vinylacetamide (NVA) and 1-vinylimidazole (B27976) (VIm) have been conducted to determine these ratios. researchgate.netrsc.org

Table 2: Monomer Reactivity Ratios for Free Radical Copolymerization of NMVA (M₁)

| Comonomer (M₂) | r₁ (NMVA) | r₂ | Copolymerization System | Reference |

|---|---|---|---|---|

| N-vinylacetamide (NVA) | 0.61 ± 0.07 | 1.1 ± 0.1 | Binary | researchgate.netrsc.org |

| 1-vinylimidazole (VIm) | 0.13 ± 0.03 | 4.3 ± 0.3 | Binary | researchgate.netrsc.org |

Anionic Polymerization Studies

For a monomer to be susceptible to anionic polymerization, the vinyl group must be substituted with electron-withdrawing groups that can stabilize the propagating carbanionic active center. Common monomers for anionic polymerization include styrene, dienes, and acrylates.

There is a notable scarcity of scientific literature regarding the anionic polymerization of this compound. The amide group, while polar, is not sufficiently electron-withdrawing to effectively stabilize a propagating carbanion on the adjacent vinyl carbon. Furthermore, the electrophilic nature of the carbonyl carbon in the amide group could potentially lead to side reactions with highly nucleophilic anionic initiators (e.g., organolithium compounds), complicating or preventing a straightforward vinyl polymerization pathway. Consequently, anionic polymerization is not considered a viable or studied method for producing high molecular weight poly(this compound).

Challenges and Specific Conditions for Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow polydispersity indices. However, its application to N-vinylamide monomers, including this compound, is fraught with significant challenges that necessitate highly stringent reaction conditions.

The primary challenge stems from the high reactivity of the propagating carbanionic species. These species are extremely sensitive to electrophilic impurities, such as water or carbon dioxide, which can act as terminating agents uni-bayreuth.de. Consequently, successful anionic polymerization requires the use of high-vacuum techniques and rigorous purification of the monomer, solvents, and initiator to create an inert reaction environment uni-bayreuth.denist.govethernet.edu.et.

For N,N-disubstituted vinylamides like NMVA, several specific side reactions further complicate the process:

Dimerization: In the presence of strong bases, which are typically used as initiators in anionic polymerization (e.g., organolithium compounds), this compound can undergo a dimerization reaction. This side reaction competes with the desired polymerization process and consumes both the monomer and the initiator, hindering the formation of high molecular weight polymers google.com.

Amide Group Reactivity: The propagating carbanion can potentially react with the electrophilic carbonyl carbon of the amide group on another monomer or polymer chain. Anionic polymerization of similar monomers, such as N,N-dimethylacrylamide, has been shown to be complicated by the dynamics of the propagating amido enolate ion pairs, making control over the polymerization difficult uni-bayreuth.de.

Inhibiting Impurities: The synthesis of NMVA can result in impurities that act as polymerization inhibitors. One such identified impurity is N-1,3-butadienyl-N-methylacetamide. Its presence, even in parts-per-million concentrations, can significantly reduce the polymerizability of the monomer. Therefore, controlling the concentration of this impurity to a range of 0.01 to 150 ppm is crucial for achieving stable and reproducible polymerization google.com.

Due to these challenges, the successful living anionic polymerization of this compound is not well-documented in the literature, which more commonly reports its polymerization via free-radical mechanisms. While stereospecific anionic polymerization has been achieved for some N,N-dialkyl(meth)acrylamides, specific conditions and detailed results for NMVA remain elusive researchgate.net. The general conditions required would involve polar solvents to solvate the propagating ions, low temperatures to minimize side reactions, and highly purified reagents under a high-vacuum or inert atmosphere uni-bayreuth.de.

| Challenge | Description | Consequence |

| High Reactivity of Carbanions | Propagating chain ends are highly nucleophilic and basic. | Rapid termination by trace impurities (e.g., H₂O, CO₂), requiring stringent inert conditions. uni-bayreuth.de |

| Dimerization | Monomer can dimerize in the presence of strong bases (initiators). | Consumption of monomer and initiator, preventing high polymer formation. google.com |

| Side Reactions at Amide Group | The electrophilic carbonyl carbon can be a target for nucleophilic attack by the propagating carbanion. | Chain transfer or termination, leading to broadened molecular weight distribution. |

| Process-Related Impurities | N-1,3-butadienyl-N-methylacetamide acts as a polymerization inhibitor. | Reduced polymerizability and poor reproducibility. google.com |

Cycloaddition Reactions and Other Pericyclic Transformations

Pericyclic reactions, such as cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. The reactivity of the vinyl group in this compound in such transformations is of significant interest.

The vinyl group in NMVA is part of an enamide system, where the nitrogen atom's lone pair is conjugated with the C=C double bond. This increases the electron density of the vinyl group, influencing its reactivity as a dienophile or diene in Diels-Alder reactions. Research indicates that this compound is notably unreactive in Diels-Alder reactions where it is expected to act as the dienophile. This lack of reactivity is exploited in a method to purify NMVA, where dienophiles like p-benzoquinone are added to react selectively with the more reactive N-1,3-butadienyl-N-methylacetamide impurity via a Diels-Alder reaction, leaving the desired NMVA monomer unreacted google.com. This suggests that the vinyl group of NMVA is a relatively poor dienophile, likely due to a combination of electronic and steric effects.

While enamides can, in principle, participate in other cycloadditions (e.g., [2+2] cycloadditions) and other pericyclic transformations, specific examples involving this compound are not prominently reported in the scientific literature. The focus has remained primarily on its polymerization behavior.

| Reaction Type | Reactivity of this compound | Notes |

| Diels-Alder [4+2] Cycloaddition | Low to negligible reactivity as a dienophile. | This property is utilized for purification, as it does not readily react with dienophiles under conditions that remove diene impurities. google.com |

| [2+2] Cycloaddition | Not well-documented in the literature. | |

| Other Pericyclic Reactions | Not well-documented in the literature. |

Nucleophilic and Electrophilic Reactivity of the Amide Functionality

The amide group is the second key reactive site within the this compound molecule. Its reactivity is characterized by the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, which imparts a planar structure and partial double-bond character to the C-N bond.

Electrophilic Reactivity:

The resonance structure places significant negative charge on the carbonyl oxygen, making it a primary site for electrophilic attack. The most common example of this reactivity is acid-catalyzed hydrolysis. Under acidic conditions (e.g., 3N HCl at 100°C), the amide group in poly(this compound) can be hydrolyzed to yield poly(N-vinyl-N-methylamine) and acetic acid researchgate.netrsc.orgresearchgate.net. The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This process is fundamental for producing polymers with secondary amine functionalities from a poly(NMVA) precursor.

Nucleophilic Reactivity:

Conversely, the amide group in NMVA is a very poor nucleophile. There are two main reasons for this:

Resonance Stabilization: The delocalization of the nitrogen's lone pair of electrons into the carbonyl group significantly reduces its availability to act as a nucleophile fiveable.menih.gov.

Steric Hindrance: As an N,N-disubstituted amide, the nitrogen atom is sterically shielded by the methyl and vinyl substituents, further hindering its ability to attack an electrophilic center fiveable.me.

This low nucleophilicity is in contrast to secondary N-vinylamides (those with an N-H bond). In the cationic polymerization of secondary N-vinylamides, the amide nitrogen of one chain can act as a nucleophile and attack the propagating chain of another, leading to branched structures. This branching reaction is not possible for tertiary N-vinylamides like this compound because it lacks the necessary N-H proton for the subsequent transfer step and possesses a less nucleophilic nitrogen atom cmu.edu.

| Reactivity Type | Site of Reaction | Description | Example |

| Electrophilic | Carbonyl Oxygen | The lone pairs on the oxygen atom make it susceptible to attack by electrophiles, particularly protons. | Acid-catalyzed hydrolysis of poly(NMVA) to poly(N-vinyl-N-methylamine). researchgate.netrsc.org |

| Nucleophilic | Nitrogen Atom | Resonance delocalization and steric hindrance make the nitrogen atom a very poor nucleophile. | Does not undergo intermolecular branching reactions observed in the polymerization of secondary N-vinylamides. cmu.edu |

Polymerization Kinetics and Thermodynamics of N Methyl N Vinylacetamide

Homopolymerization Studies: Kinetics and Rate Laws

The free-radical homopolymerization of N-Methyl-N-vinylacetamide follows the general principles of vinyl polymerization, involving initiation, propagation, and termination steps. Kinetic studies have been conducted to establish the rate laws and determine the influence of reaction conditions on the polymerization process.

The rate of homopolymerization of this compound is significantly influenced by external factors such as temperature, the solvent used, and the concentration of the initiator.

Solvent : The choice of solvent can affect polymerization kinetics. The free-radical polymerization of NMVA has been studied in solvents such as methanol. researchgate.net The polarity and viscosity of the solvent can influence the propagation and termination rate constants, as well as the conformation of the growing polymer chain.

Initiator Concentration : The rate of polymerization is directly proportional to the concentration of the initiator raised to a power, which is typically around 0.5 for conventional radical polymerization. For NMVA, studies have been performed using both γ-irradiation and chemical radical initiators to trigger polymerization. researchgate.net The specific kinetic order with respect to the initiator concentration is a key parameter in defining the polymerization rate law.

The propagation rate constant (kp) itself is a measure of the rate at which monomer units add to the growing polymer chain. While specific values for NMVA are not widely reported, they can be determined using techniques such as pulsed-laser polymerization (PLP) in conjunction with size-exclusion chromatography (SEC), which is a standard method for obtaining accurate kp values for various monomers. cmu.eduresearchgate.net The kinetic studies confirm that normal free-radical polymerization kinetics are valid for NMVA. researchgate.net

Controlled/Living Polymerization Techniques

To synthesize PNMVA with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and advanced architectures, controlled/living polymerization techniques have been investigated. These methods rely on establishing a dynamic equilibrium between active propagating species and dormant species.

RAFT polymerization has been successfully employed for the controlled polymerization of NMVA. acs.orgresearchgate.net This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers.

Bulk RAFT polymerization of NMVA has been explored at 35°C using various CTAs, including xanthates and dithiocarbamates. acs.orgsmolecule.com Research has shown that using specific CTAs, such as cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate, with a high ratio of initiator (e.g., V-70) to the RAFT agent, allows for the synthesis of PNMVA with predictable molecular weights and relatively low dispersities (Đ < 1.5). acs.orgsmolecule.com The success of this method was confirmed through detailed analysis, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which showed good preservation of the thiocarbonylthio end-group. acs.org This end-group fidelity is crucial for subsequent chain-extension experiments and the synthesis of block copolymers. acs.org

| RAFT Agent | Structure Type | Temperature (°C) | [V-70]₀/[RAFT]₀ Ratio | Molecular Weight (Mₙ) | Dispersity (Đ) |

|---|---|---|---|---|---|

| Cyanomethyl O-ethyl carbonodithioate | Xanthate | 35 | High | Predetermined | <1.5 |

| Cyanomethyl diphenylcarbamodithioate | Dithiocarbamate | 35 | High | Predetermined | <1.5 |

Atom Transfer Radical Polymerization (ATRP) is a widely used method for controlled radical polymerization that involves the reversible activation of dormant species by a transition-metal complex. However, based on a review of the available scientific literature, the direct application of ATRP for the controlled polymerization of this compound has not been extensively reported. While related techniques like metal-free photoinduced electron transfer–ATRP (PET–ATRP) are emerging, their specific use with NMVA is not yet established. smolecule.com

Nitroxide-Mediated Polymerization (NMP) is another prominent controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end. wikipedia.org This process allows for the controlled growth of polymer chains. wikipedia.org Despite its effectiveness for a range of monomers, particularly styrenics and acrylates, there is a lack of specific studies in the scientific literature detailing the successful application of NMP for the controlled polymerization of this compound.

Thermodynamic Aspects of Polymerization

The spontaneity of the polymerization of this compound is governed by the Gibbs free energy change (ΔG) of the process. The relationship is described by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy change, T is the absolute temperature, and ΔS is the entropy change. For polymerization to be thermodynamically favorable, the Gibbs free energy change must be negative (ΔG < 0).

Enthalpy and Entropy Changes during Polymerization

The conversion of a monomer to a polymer involves the breaking of a π-bond in the vinyl group and the formation of two new σ-bonds in the polymer backbone. Generally, the formation of the more stable σ-bonds from a less stable π-bond results in an exothermic reaction, meaning the enthalpy of polymerization (ΔH) is typically negative for vinyl monomers. This release of heat favors the polymerization process.

A comprehensive search of scientific literature did not yield specific experimental values for the enthalpy and entropy of polymerization of this compound. Therefore, a data table for these parameters cannot be provided.

Ceiling Temperature Determination

The opposing nature of the enthalpy and entropy changes gives rise to the concept of a ceiling temperature (T_c) . The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization, and the Gibbs free energy change is zero (ΔG = 0). Above the ceiling temperature, depolymerization is favored, and below it, polymerization is favored.

The ceiling temperature can be calculated using the following equation:

T_c = ΔH / ΔS

Given that specific values for the enthalpy and entropy of polymerization for this compound are not available, a precise ceiling temperature cannot be determined.

It is important to note that the ceiling temperature is dependent on the monomer concentration. The values are typically reported for bulk polymerization or a standard monomer concentration.

Due to the lack of specific experimental data in the reviewed literature, a data table for the ceiling temperature of this compound cannot be generated.

Copolymerization Behavior of N Methyl N Vinylacetamide

Radical Copolymerization with Diverse Comonomers

Free radical polymerization is a common method for copolymerizing NMVA with a variety of other vinyl monomers. This approach allows for the incorporation of NMVA units into polymer chains, modifying the properties of the resulting material. The behavior of NMVA in these systems is largely dictated by the relative reactivities of the comonomers.

The determination of monomer reactivity ratios is crucial for predicting the composition and microstructure of copolymers. These ratios, r₁ and r₂, describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus the comonomer.

Research has been conducted to determine the reactivity ratios for the free radical copolymerization of NMVA with comonomers such as N-vinylacetamide (NVA) and 1-vinylimidazole (B27976) (VIm). rsc.org The determination of these values allows for the synthesis of statistical copolymers with predictable compositions and a low degree of compositional drift along the polymer chains. rsc.orgacs.org For the NMVA (M₁) and NVA (M₂) system, the reactivity ratios have been reported, indicating how each monomer adds to a growing polymer chain.

Table 1: Monomer Reactivity Ratios for the Copolymerization of N-Methyl-N-vinylacetamide (NMVA) with N-Vinylacetamide (NVA) Data derived from scientific literature.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (NMVA) | r₂ (NVA) | Copolymerization System |

| This compound | N-Vinylacetamide | 0.75 | 0.65 | Binary Radical Copolymerization |

The product of the reactivity ratios (r₁ x r₂ = 0.4875) is less than 1, which suggests a tendency toward alternating copolymerization, though with a significant random character. These values enable the precise synthesis of copolymers with a desired composition by controlling the monomer feed ratio.

The monomer reactivity ratios directly influence the sequence distribution and microstructure of the resulting copolymers. For the NMVA-NVA system, the determined ratios allow for the creation of statistical copolymers where the monomer units are distributed along the chain with a predictable, non-blocky sequence. rsc.org Characterization techniques are employed to confirm the predicted microstructure and analyze the composition drift along the chains. acs.org This control over the microstructure is essential for tailoring the final properties of the polymer, such as solubility, thermal behavior, and mechanical strength.

Controlled Radical Copolymerization Strategies

Controlled radical polymerization (CRP) techniques have been successfully applied to NMVA to synthesize well-defined polymers with controlled molecular weights, low dispersity, and complex architectures like block and gradient copolymers. nih.govresearchgate.net

Several CRP methods have proven effective for NMVA:

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : The RAFT polymerization of NMVA has been explored using agents like xanthates and dithiocarbamates. acs.org This method allows for the synthesis of poly(this compound) (PNMVA) with predetermined molecular weights and dispersities (Đ) below 1.5. acs.org

Organotellurium-Mediated Radical Polymerization (TERP) : TERP has been effectively used for the controlled polymerization of acyclic N-vinylamides, including NMVA. nih.govresearchgate.netsmolecule.com This technique yields poly(N-vinylamide)s with controlled molecular weights and low dispersity (Đ < 1.25) at high monomer conversions. nih.govresearchgate.net

Organometallic-Mediated Radical Polymerization (OMRP) : OMRP is another strategy used for the synthesis of tailored polymers from NMVA, providing good control over the polymerization process. acs.org

The development of controlled radical polymerization techniques for NMVA has enabled the synthesis of advanced copolymer architectures. acs.org

Block Copolymers : The synthesis of double hydrophilic block copolymers containing a PNMVA segment has been demonstrated. researchgate.net Specific examples include poly(ethylene oxide)-b-poly(this compound) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(this compound) (PNIPAAm-b-PNMVA), which were successfully synthesized via RAFT polymerization. acs.org The latter exhibits a lower critical solution temperature (LCST), leading to the reversible formation of aggregates in water. acs.org TERP has also been used to create block copolymers containing poly(N-vinylamide) segments. nih.gov

Gradient Copolymers : Gradient copolymers feature a gradual change in monomer composition along the polymer chain. uq.edu.au While specific studies focusing solely on NMVA gradient copolymers are less common, the controlled nature of techniques like RAFT and TERP makes them inherently suitable for producing such structures through methods like semi-batch processing where the monomer feed composition is varied over time.

Cationic and Anionic Copolymerization Systems

The behavior of NMVA in ionic polymerization systems differs significantly from its radical polymerization.

Cationic Polymerization : Attempts to polymerize NMVA using cationic initiators, such as acidic catalysts like BF₃·Et₂O or iodine, have been investigated. Unlike secondary N-vinylamides (e.g., N-vinylformamide), which can form higher oligomers, this compound, a tertiary N-vinylamide, does not readily form high molecular weight polymers under these conditions. Instead, it typically yields a mixture of low molecular weight products. cmu.edu

Anionic Polymerization : There is limited information available in scientific literature regarding the anionic copolymerization of this compound. This polymerization pathway is generally challenging for N-vinylamides due to the nature of the amide group and potential side reactions.

Terpolymerization and Multi-Component Polymer Systems

NMVA has also been included in more complex multi-component polymer systems, such as terpolymerizations, to create polymers with multifaceted functionalities. A notable example is the ternary free radical copolymerization of N-methyl vinylacetamide (NMVA), N-vinylacetamide (NVA), and 1-vinylimidazole (VIm). rsc.org The investigation into this system included the determination of reactivity ratios, which allows for the synthesis of terpolymers with predictable and well-defined compositions. rsc.org Such multi-component polymers, which can be subsequently hydrolyzed to yield polymers with a mix of primary, secondary, and imidazole amine functionalities, open up new possibilities for applications requiring complex pH-responsiveness or metal-binding capabilities. rsc.org

Poly N Methyl N Vinylacetamide Architecture and Topology

Linear Homopolymers and Copolymers

Linear polymers of NMVA, known as poly(N-Methyl-N-vinylacetamide) (PNMVA), are typically synthesized through radical polymerization. smolecule.com These homopolymers are water-soluble and exhibit properties influenced by their molecular weight and the conditions of their synthesis. mdpi.com Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been employed to produce PNMVA with predetermined molecular weights and relatively low dispersities (Đ < 1.5). acs.org This control is achieved using specific RAFT agents like cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate. acs.org

NMVA can also be copolymerized with other monomers to create linear copolymers with tailored properties. For instance, statistical copolymers of NMVA with other N-vinylamides, such as N-vinylacetamide (NVA) and N-vinylimidazole (VIm), have been synthesized via free radical polymerization. smolecule.com The reactivity ratios of the monomers influence their incorporation into the polymer chain, with the general trend for consumption being VIm > NVA > NMVA. rsc.org This indicates that NMVA is less reactive than both NVA and VIm in these copolymerizations. rsc.org

Double hydrophilic block copolymers incorporating NMVA have also been synthesized. Examples include poly(ethylene oxide)-b-poly(this compound) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(this compound) (PNIPAAm-b-PNMVA). acs.org The latter exhibits a lower critical solution temperature (LCST), a characteristic property for thermo-responsive polymers. acs.org Copolymers have also been formed with N-vinylformamide (NVF) and N-alkyl-N-vinylamides to create materials with specific properties, such as for kinetic hydrate (B1144303) inhibitors. researchgate.net

Table 1: Examples of Linear Copolymers Incorporating this compound

| Copolymer Type | Comonomers | Polymerization Method | Key Feature |

|---|---|---|---|

| Statistical Copolymer | N-vinylacetamide (NVA), N-vinylimidazole (VIm) | Free Radical Polymerization | Predictable composition based on reactivity ratios. rsc.org |

| Block Copolymer | Ethylene oxide | RAFT Polymerization | Double hydrophilic nature. acs.org |

| Block Copolymer | N-isopropylacrylamide (PNIPAAm) | RAFT Polymerization | Thermo-responsive with a lower critical solution temperature (LCST). acs.org |

| Statistical Copolymer | N-vinylformamide (NVF), N-alkyl-N-vinylamides | Free Radical Polymerization | Designed for specific applications like kinetic hydrate inhibitors. researchgate.net |

| Alkylated Copolymer | N-methyl-N-vinylamine hydrochloride | Radical Polymerization & Hydrolysis | Amphiphilic with hydrophobic side chains. mdpi.comresearchgate.net |

Branched and Hyperbranched Architectures

Branched and hyperbranched polymers represent a step up in architectural complexity from linear chains. Hyperbranched polymers, in particular, are characterized by a dendritic, highly branched structure with a large number of terminal functional groups. nih.gov While the direct synthesis of hyperbranched PNMVA is not extensively detailed, the principles of creating such architectures can be applied. General methods for synthesizing hyperbranched polymers include the use of AB₂-type monomers or self-condensing vinyl polymerization. nih.gov

Nitrogen-containing hyperbranched polymers, such as polyurethanes, polyureas, and polyamides, have been developed for various applications. google.com These can be synthesized to have core-shell architectures. google.com While not specific to NMVA, these synthetic strategies could potentially be adapted. For instance, a method for creating structurally controlled hyperbranched polymers involves the use of a monomer with hierarchical reactivity, which is then copolymerized under living radical polymerization conditions. nih.gov

Star Polymers and Dendrimers incorporating this compound Units

Star polymers consist of multiple polymer chains radiating from a central core. google.com Dendrimers are perfectly branched, monodisperse macromolecules with a precisely defined structure. nih.govgoogle.com The incorporation of NMVA into these architectures can impart specific properties, such as hydrophilicity.

The synthesis of star polymers can be achieved through various methods, often involving a multifunctional initiator or a "grafting-onto" approach where pre-formed polymer chains are attached to a core. While specific examples of star polymers made exclusively from NMVA are not prevalent in the provided search results, the synthesis of star-branched polystyrenes has been demonstrated through radical copolymerization with a divinyl compound under controlled conditions. researcher.life This approach could theoretically be adapted for NMVA. Dendrimers and star polymers are noted for their potential in pharmaceutical and medical applications. google.com

Crosslinked Networks and Hydrogels Derived from this compound

Crosslinking NMVA polymers leads to the formation of three-dimensional networks, which, when hydrophilic, can swell in water to form hydrogels. mdpi.com These materials have potential applications in areas like drug delivery and tissue engineering. mdpi.com

Hydrogels can be formed from copolymers of NMVA. For example, thermosensitive hydrogels have been prepared by the free radical copolymerization of N-vinylamides and vinyl acetate (B1210297) in the presence of a crosslinker like butylenebis(N-vinylacetamide). researchgate.net These hydrogels exhibit a temperature-dependent swelling and shrinking behavior. researchgate.net

Another approach to forming hydrogels involves the sparse N-alkylation of poly(N-vinylacetamide), a structural isomer of PNMVA. acs.org By introducing a small percentage of long alkyl chains (e.g., C10 to C18) onto the polymer backbone, reversible hydrogels can be formed through hydrophobic interactions in water. acs.org The mechanical properties of these hydrogels can be tuned by varying the length of the alkyl side chains. acs.org

Table 2: Properties of Reversible Hydrogels from Sparsely N-Alkylated Poly(N-vinylacetamide)

| Alkyl Chain Length | Degree of Swelling | Mechanical Properties |

|---|---|---|

| C10, C12 | High | Flowable upon shearing. acs.org |

| C14, C16, C18 | 8-16 | Elastic and mechanically strong, approaching those of permanently cross-linked hydrogels. acs.org |

Surface-Initiated Polymerization and Grafting-from Methodologies

Surface-initiated polymerization (SIP) is a powerful technique for modifying the properties of a material's surface by growing polymer chains directly from it. sigmaaldrich.com This "grafting-from" approach creates a high density of polymer chains, often referred to as a polymer brush. sigmaaldrich.com

NMVA can be grafted onto surfaces to alter their characteristics. For example, NMVA has been grafted onto poly(ether sulfone) (PES) membranes, along with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEG), to improve their antifouling properties. mdpi.com The grafting process can be initiated by various means, including chemical initiators, UV radiation, or high-energy radiation like gamma rays. mdpi.com

A specific example of a "grafting-from" approach is the microwave-assisted graft copolymerization of NMVA onto potato starch. bbrc.inbbrc.in In this process, a free radical initiator, potassium peroxydisulfate, is used to generate radicals on the starch backbone, which then initiate the polymerization of NMVA monomers. smolecule.combbrc.in This method has been used to create novel adsorbent materials. bbrc.in The efficiency of the grafting process is influenced by factors such as monomer concentration and microwave exposure time. smolecule.combbrc.in

Table 3: Optimized Conditions for Microwave-Assisted Grafting of NMVA onto Potato Starch

| Parameter | Optimal Value | Resulting Grafting Percentage |

|---|---|---|

| NMVA Concentration | 0.55 M | 10.03% bbrc.inbbrc.in |

| Microwave Exposure Time | 90 seconds | 10.03% bbrc.inbbrc.in |

| Initiator (KPS) Concentration | 0.0014 M (fixed) | 10.03% bbrc.inbbrc.in |

| Starch Amount | 0.1 g (fixed) | 10.03% bbrc.inbbrc.in |

| Microwave Power | 1200 W (fixed) | 10.03% bbrc.inbbrc.in |

Modification and Post Polymerization Functionalization of Poly N Methyl N Vinylacetamide Materials

Chemical Transformations of the Amide Group

The amide group in the repeating unit of poly(NMVA) serves as a reactive handle for various chemical transformations. These modifications can alter the polymer's solubility, charge, and reactivity, paving the way for new applications.

One of the most significant transformations is the hydrolysis of the acetamide (B32628) group. Acidic hydrolysis can convert the N-methylacetamide side chains into N-methylamine groups, transforming the neutral, water-soluble poly(NMVA) into a cationic polyelectrolyte, poly(N-methylvinylamine). This strategy has been demonstrated in copolymers of N-methyl vinylacetamide (NMVA) and N-vinylacetamide (NVA). rsc.org The resulting copolymers contain a mix of primary and secondary amine functionalities, which can impart pH-responsiveness and metal-binding capabilities. rsc.org The degree of hydrolysis can be controlled by reaction conditions, allowing for fine-tuning of the charge density along the polymer backbone.

Another important post-polymerization modification is N-alkylation, which has been demonstrated on the closely related poly(N-vinylacetamide) (PNVA). acs.org In this type of reaction, the amide's N-H bond is first deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). acs.org The resulting anionic site on the polymer backbone then reacts with an alkyl halide, attaching a new alkyl chain to the nitrogen atom. acs.org This process allows for the introduction of various side chains, including long hydrophobic alkyl groups, which can induce self-assembly and hydrogel formation in aqueous solutions. acs.org While poly(NMVA) already has an N-methyl group, similar principles could be applied to copolymers or for introducing more complex functionalities. These chemical transformations are fundamental for creating functional polymers derived from a poly(NMVA) backbone.

Incorporation of Specific Functionalities through Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of many functional groups, making them ideal for post-polymerization functionalization. While direct click chemistry modification of a simple poly(NMVA) homopolymer requires the prior introduction of a reactive handle, this can be achieved through copolymerization or by leveraging the products of the transformations described previously.

The secondary amine groups generated from the hydrolysis of poly(NMVA) can serve as points for conjugation. These amines can react efficiently with molecules containing N-hydroxysuccinimide (NHS) esters or other amine-reactive groups in a manner analogous to click reactions. A more direct application of click chemistry involves synthesizing poly(NMVA) copolymers that already contain "clickable" functional groups, such as azides or alkynes. For instance, a monomer containing an azide (B81097) group can be copolymerized with NMVA. The resulting azide-functionalized polymer can then be modified via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. rsc.orgunlp.edu.ar This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, peptides, or drugs, with high specificity. rsc.org

Another powerful click reaction is the photo-initiated thiol-ene reaction, which involves the addition of a thiol to a carbon-carbon double bond (an "ene"). acs.orgosti.gov To utilize this for poly(NMVA) modification, one could copolymerize NMVA with a monomer containing a pendant vinyl or allyl group. The resulting polymer can then be functionalized by reacting it with thiol-containing molecules under UV irradiation. acs.orgacs.org This method is highly efficient and proceeds under mild conditions, making it suitable for creating functional surfaces and hydrogels. osti.govacs.org These strategies showcase the versatility of click chemistry in creating precisely functionalized poly(NMVA)-based materials.

Grafting-to Approaches for Surface Modification

The "grafting-to" method is a powerful technique for surface modification where pre-synthesized polymer chains are attached to a substrate. This approach has been successfully used with poly(NMVA) to alter the surface properties of various materials, from membranes to nanoparticles. The key advantage is that the polymer can be fully characterized before it is attached to the surface.

A notable application is the improvement of the antifouling properties of membranes. For example, poly(NMVA) has been grafted onto poly(ether sulfone) (PES) membranes. mdpi.com The hydrophilic nature of the grafted poly(NMVA) layer helps to reduce the non-specific adsorption of proteins and other foulants, enhancing the membrane's performance and lifespan in applications like water purification and biomedical filtration. mdpi.com

The "grafting-to" approach is also central to the development of advanced drug delivery systems. Amphiphilic derivatives of poly(NMVA) have been created by attaching one end of the polymer chain to a lipid molecule, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). nih.gov The resulting DSPE-poly(NMVA) conjugate can be incorporated into lipid-based nanocarriers like liposomes or lipid nanoparticles (LNPs). nih.gov The poly(NMVA) chains then form a hydrophilic corona on the nanoparticle surface, which acts as a "stealth" layer, helping the carrier to evade the immune system and prolong its circulation time in the body, similar to the widely used polyethylene (B3416737) glycol (PEG). nih.gov This demonstrates the efficacy of "grafting-to" in creating functional biomaterials.

Advanced Materials Applications and Research Prospects of N Methyl N Vinylacetamide Polymers

Smart Materials and Stimuli-Responsive Systems

Polymers based on N-Methyl-N-vinylacetamide are at the forefront of research into smart materials, which can respond to external stimuli such as temperature and pH. This responsiveness allows for the design of materials with dynamic and controllable properties.

Thermoresponsive and pH-Responsive Polymers

The ability of a polymer to respond to changes in temperature is a key feature for many advanced applications. PNMVA itself is a water-soluble polymer, but its properties can be finely tuned through copolymerization. A notable example is the creation of block copolymers with poly(N-isopropylacrylamide) (PNIPAAm). nii.ac.jpacs.org PNIPAAm is well-known for its Lower Critical Solution Temperature (LCST) of around 32°C in water; below this temperature, it is soluble, and above it, it becomes insoluble and collapses. mdpi.comresearchgate.net

By copolymerizing this compound (referred to as MVA or NMVA in literature) with N-isopropylacrylamide (NIPAAm), researchers can adjust the LCST of the resulting polymer. conicet.gov.ardergipark.org.tr The inclusion of the hydrophilic NMVA monomer can raise the transition temperature, allowing for the creation of polymers that are responsive in specific temperature ranges, such as the physiological temperature of the human body (~37°C). conicet.gov.arkinampark.com For instance, double hydrophilic block copolymers like poly(N-isopropylacrylamide)-b-poly(this compound) (PNIPAAm-b-PNMVA) exhibit a reversible LCST, leading to the formation of colloidal aggregates in water when the temperature is increased. nii.ac.jpsmolecule.com This behavior is critical for applications in controlled delivery systems and sensors.

Furthermore, polymers derived from NMVA can be engineered to exhibit pH-responsiveness. This is often achieved by hydrolyzing the poly(N-vinylamide) structure to yield polyvinylamines (PVAm), which contain primary or secondary amine groups. rsc.org These amine groups can be protonated or deprotonated depending on the pH of the surrounding environment, making the polymer's solubility and conformation pH-dependent. researchgate.netrsc.org The copolymerization of NMVA with monomers like 1-vinylimidazole (B27976), followed by hydrolysis, can create copolymers with predictable compositions and pH-responsive characteristics. rsc.org This dual responsiveness to both temperature and pH opens up possibilities for creating highly sophisticated smart materials that can react to multiple environmental cues. dergipark.org.trkinampark.com

| Comonomer | Effect on LCST | Potential Application Temperature Range | Reference |

|---|---|---|---|

| This compound (NMVA) | Raises LCST | Adjustable to > 37°C | conicet.gov.argoogle.com |

| Acrylamide (AAm) | Raises LCST | Adjustable to > 37°C | google.com |

| N-vinylacetamide (NVA) | Raises LCST | Adjustable to > 37°C | google.com |

| N-vinyl-2-pyrrolidinone (VPL) | Raises LCST | Adjustable to > 37°C | google.com |

Self-Healing and Adaptable Polymer Networks

A significant area of materials science research is the development of polymers that can autonomously repair damage. Hydrogels based on derivatives of PNMVA have demonstrated potential for creating self-healing and adaptable networks. This property often arises from dynamic, reversible cross-links within the polymer matrix.

One effective strategy involves the creation of reversible hydrogels through hydrophobic interactions. acs.org Research has shown that by synthesizing poly(N-alkyl-N-vinylacetamide)s, where a small percentage of the polymer backbone is functionalized with long alkyl chains (e.g., C10 to C18), it is possible to form biocompatible hydrogels. acs.org In an aqueous environment, the water-soluble polymer backbone remains hydrated, while the hydrophobic alkyl side chains aggregate to form physical cross-links. acs.org These hydrophobic associations are dynamic and can be disrupted by mechanical force, dissipating energy and preventing catastrophic failure of the material. researchgate.net When the stress is removed, these associations can reform, effectively "healing" the network. researchgate.netnih.gov The mechanical properties of these hydrogels, such as their toughness and relaxation time, can be systematically controlled by varying the length of the alkyl side chains. acs.org This approach allows for the creation of tough, adaptable materials that mimic the resilience of biological tissues. researchgate.net

Polymeric Scaffolds for Biomedical Research (excluding dosage/administration)

The unique properties of PNMVA, particularly its biocompatibility and stimuli-responsiveness, make it an excellent candidate for developing advanced scaffolds for biomedical research, such as in cell culture and tissue engineering studies.

Hydrogels for Cell Culture and Tissue Engineering Studies

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them structurally similar to the extracellular matrix (ECM) of native tissues. nih.gov This makes them ideal substrates for culturing cells and engineering tissues. Hydrogels made from PNMVA and its close structural analog, poly(N-vinylacetamide) (PNVA), have been shown to be effective for these applications. acs.orgsyr.edu

The thermoresponsive nature of NMVA copolymers is particularly valuable for cell sheet engineering. csic.es Cells can be cultured on a hydrogel surface at a temperature where the polymer is in its collapsed, hydrophobic state, which promotes cell adhesion. csic.es Once the cells have grown into a confluent sheet, the temperature can be lowered, causing the hydrogel to swell and become hydrophilic. This change in surface properties allows for the gentle, non-invasive detachment of the intact cell sheet without the need for enzymatic digestion, which can damage cells and disrupt the crucial cell-cell and cell-ECM junctions. csic.es

Furthermore, the ability to create double network (DN) hydrogels—interpenetrating networks of two different polymers—can enhance the mechanical robustness of these scaffolds, making them suitable for applications like cartilage repair where mechanical strength is critical. nih.govsyr.edu

Membranes for Separation Technologies

Polymers of this compound are also being investigated for the fabrication of advanced membranes used in various separation processes, from biotechnology to industrial gas separation. The chemical properties of PNMVA can be leveraged to enhance membrane performance, particularly by improving hydrophilicity and creating selective transport pathways.

In the realm of ultrafiltration (UF) and microfiltration, a major challenge is membrane fouling, where molecules like proteins adsorb onto the membrane surface, clogging the pores and reducing efficiency. researchgate.net Grafting hydrophilic polymers onto the membrane surface is a common strategy to mitigate this issue. Research has shown that grafting PNMVA onto poly(ether sulfone) (PES) ultrafiltration membranes, often in combination with other monomers, can significantly improve the membrane's resistance to protein fouling. researchgate.net

Coatings and Adhesives Research

Polymers based on this compound are recognized for their utility in high-performance coatings and adhesives. linkchem.cngoogle.com The inherent properties of the polymer, such as excellent adhesion and chemical resistance, make it a suitable candidate for surface treatment on various substrates. linkchem.cn Poly(vinylamine) derivatives, which can be synthesized from PNMVA, are noted for their use in coatings, leveraging their strong affinity for many support materials. rsc.org

The adhesion properties of PNMVA and its derivatives are linked to their molecular interactions with surfaces. The amine groups in hydrolyzed PNMVA contribute to its affinity for different supports. rsc.orgrsc.org For the unhydrolyzed polymer, hydrogen bonding is a key mechanism. Research on multilayered thin films constructed via layer-by-layer (LbL) assembly has shown that N-alkylated poly(N-vinylamide)s like PNMVA can form hydrogen-bonded complexes with other molecules, such as tannic acid. acs.org

In these systems, the N-alkylation in PNMVA makes the polymer more hydrophobic compared to its non-alkylated counterpart, poly(N-vinylacetamide) (PNVA), which influences its interaction in different solvents and its ability to form intermolecular hydrogen bonds. acs.org While PNVA binds effectively to surfaces like aluminum oxide and glass, the adhesion mechanism for PNMVA is influenced by the steric hindrance of the acetamide (B32628) group, which can affect the strength of hydrogen bonding interactions compared to formamide-based polymers. acs.orgresonac.com

The durability of PNMVA-based materials is a critical factor for their application in coatings and adhesives. Studies have revealed mixed findings depending on the specific conditions and formulation.

In one study, hydrogen-bonded multilayer films composed of PNMVA and tannic acid were found to be unstable in water. acs.orgacs.org This instability was attributed to the steric hindrance from the acetamide group, which is believed to weaken the hydrogen bond interactions necessary to maintain the film's integrity in an aqueous environment. acs.orgacs.org In contrast, films made with poly(N-ethyl-N-vinylformamide), which has a less sterically hindered formamide (B127407) group, were stable in water. acs.org

However, under different conditions, copolymers of this compound have demonstrated exceptional stability. Research shows these copolymers are particularly well-suited for use in high-temperature environments, such as reservoirs at 88°C (190°F) or higher, due to their remarkable resistance to hydrolysis. googleapis.com This suggests that the polymer backbone is robust under thermal and hydrolytic stress in specific contexts.

The table below summarizes key research findings on the stability of PNMVA and related polymers.

| Polymer System | Condition | Observed Stability | Attributed Reason | Source |

|---|---|---|---|---|

| PNMVA / Tannic Acid Multilayer Film | In Water | Unstable | Steric hindrance of acetamide group weakening hydrogen bonds. | acs.org, acs.org |

| Copolymers of NMVA | ≥ 88°C (190°F) Reservoir | Exceptional resistance to hydrolysis | Inherent stability of the copolymer structure. | googleapis.com |

| Poly(N-vinylacetamide) (PNVA) | Thermal Decomposition Test | Does not decompose up to 360°C | High heat resistance of the polymer. | resonac.com |

Advanced Polymer Composites

This compound-based polymers are being explored for the creation of advanced polymer composites. These composites combine the polymer with other materials to achieve enhanced properties. A significant area of application is in mixed matrix membranes (MMMs) for gas separation, where the polymer acts as a matrix for filler materials. researchgate.net For instance, poly(vinylamine), accessible from PNMVA, can be combined with fillers like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) to construct membranes with tailored separation capabilities. researchgate.net